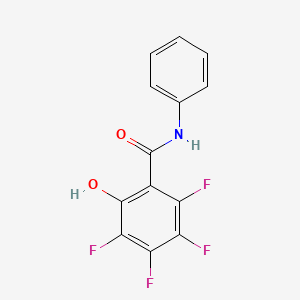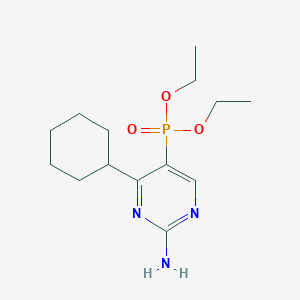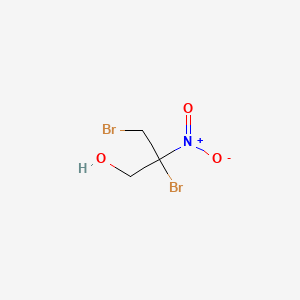
5,5'-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is a compound that belongs to the class of bistetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and energetic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxyethene derivatives and phenyl tetrazole precursors. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Scientific Research Applications
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties
Mechanism of Action
The mechanism of action of 5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) involves its interaction with specific molecular targets and pathways. The compound’s tetrazole rings can interact with various enzymes and proteins, leading to biological effects. For example, molecular docking studies have shown interactions with proteins such as caspase-3, NF-KAPPA-B, and TP53, indicating potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): A similar bistetrazole compound with high-energy-density properties.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Another bistetrazole derivative with potential therapeutic applications.
Uniqueness
5,5’-(2,2-Diethoxyethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its diethoxyethene linkage and phenyl substituents contribute to its stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
138351-99-2 |
|---|---|
Molecular Formula |
C20H20N8O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-[2,2-diethoxy-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |
InChI |
InChI=1S/C20H20N8O2/c1-3-29-20(30-4-2)17(18-21-23-25-27(18)15-11-7-5-8-12-15)19-22-24-26-28(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
DMNIIYRQOZVTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C1=NN=NN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)



